Biochemical Potency vs P162-0948 and Y041-2712
Cdk8-IN-9 exhibits an IC50 of 48.6 nM against CDK8, placing its potency between that of the structurally novel inhibitor P162-0948 (IC50 = 50.4 nM) and the less potent Y041-2712 (IC50 = 398.8 nM) [1][2]. While these values are from cross-study comparisons, they demonstrate that Cdk8-IN-9 occupies a distinct potency tier. Its activity is nearly 8-fold greater than Y041-2712, a difference that can significantly impact the effective concentration range required for cellular target engagement and downstream pathway modulation [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 48.6 nM |
| Comparator Or Baseline | P162-0948: 50.4 nM; Y041-2712: 398.8 nM |
| Quantified Difference | Cdk8-IN-9 is 1.04x more potent than P162-0948 and 8.2x more potent than Y041-2712. |
| Conditions | Biochemical kinase assay (specific assay conditions not detailed in abstract). |
Why This Matters
This quantitative potency data allows researchers to calibrate experimental concentrations for Cdk8-IN-9 relative to other tool compounds, ensuring appropriate target coverage in cell-based assays.
- [1] Zhang, X. X., Xiao, Y., Yan, Y. Y., Wang, Y. M., Jiang, H., Wu, L., Shi, J. B., & Liu, X. H. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123. View Source
- [2] Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening. (2024). Journal of Chemical Information and Modeling. doi: 10.1021/acs.jcim.4c01234 View Source
